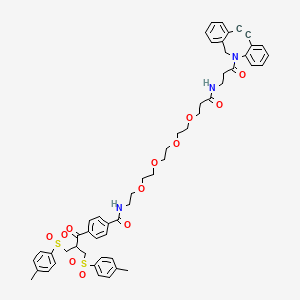
Bis-sulfone-PEG4-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-PEG4-DBCO is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable conjugates without the need for copper catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-sulfone-PEG4-DBCO involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) backboneThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually purified using chromatographic techniques and characterized by spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Bis-sulfone-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-containing molecules as reactants. The reaction is carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts .
Major Products Formed: The major products formed from the reaction of this compound with azide-containing molecules are stable triazole-linked conjugates. These conjugates are used in various applications, including drug delivery and molecular imaging .
Scientific Research Applications
Chemistry: In chemistry, Bis-sulfone-PEG4-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is employed for site-specific labeling of biomolecules, such as proteins and nucleic acids. This enables the study of molecular interactions and cellular processes with high precision .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve targeted delivery to specific cells or tissues, minimizing side effects and improving efficacy .
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and nanostructures .
Mechanism of Action
Bis-sulfone-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and efficient, allowing for precise bioconjugation without affecting the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds:
- Bis-sulfone-PEG4-NHS
- Bis-sulfone-PEG4-Maleimide
- Bis-sulfone-PEG4-Alkyne
Uniqueness: Compared to similar compounds, Bis-sulfone-PEG4-DBCO offers the advantage of copper-free click chemistry, which is particularly beneficial for biological applications where copper can be toxic. Additionally, the DBCO group provides higher reactivity and selectivity in the SPAAC reaction, making it a preferred choice for bioconjugation .
Properties
Molecular Formula |
C54H59N3O12S2 |
|---|---|
Molecular Weight |
1006.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |
InChI |
InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61) |
InChI Key |
ADIRLUISORIXON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















